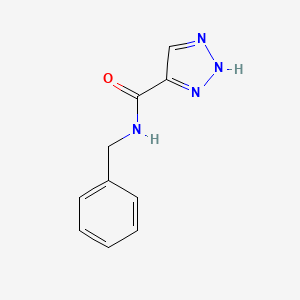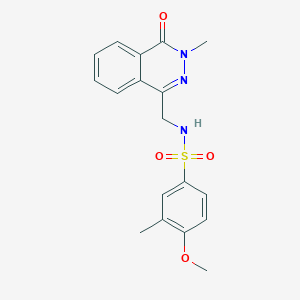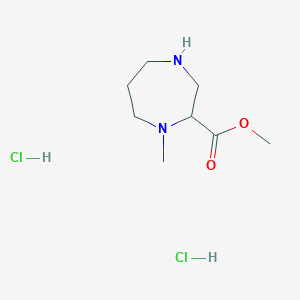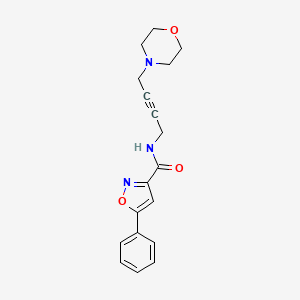
N-benzyl-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. . The structure of this compound consists of a triazole ring substituted with a benzyl group at the nitrogen atom and a carboxamide group at the fifth position of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1H-1,2,3-triazole-5-carboxamide can be achieved through a multi-step process. . The reaction is typically carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The resulting 1,2,3-triazole intermediate is then subjected to further functionalization to introduce the benzyl and carboxamide groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other derivatives .
Aplicaciones Científicas De Investigación
N-benzyl-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, dyes, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-benzyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The benzyl and carboxamide groups can further modulate the compound’s binding affinity and selectivity . These interactions can lead to the inhibition of enzymes, disruption of protein-protein interactions, or modulation of signaling pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
N-benzyl-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Benzyl-substituted triazoles: Compounds with different substituents on the triazole ring or benzyl group can exhibit distinct properties and uses.
Carboxamide-containing triazoles: The presence of the carboxamide group can influence the compound’s solubility, stability, and reactivity.
Propiedades
IUPAC Name |
N-benzyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(9-7-12-14-13-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZUMGQGUUTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)
![Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride](/img/structure/B2932217.png)


![3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2932221.png)

![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2932232.png)


![N-(4-carbamoylphenyl)-5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2932235.png)

